2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 291.35 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly cancer imaging agents and targeted therapies such as Gefitinib, a tyrosine kinase inhibitor used in treating non-small cell lung cancer.
This compound can be synthesized from its nitro precursor, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, through reduction reactions. The compound is also commercially available from various chemical suppliers, indicating its significance in medicinal chemistry and pharmaceutical research.
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile falls under the category of organic compounds, specifically within the class of substituted benzonitriles. It is classified as a pharmaceutical intermediate due to its application in drug synthesis.
The synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile typically involves several methods:
The reduction process typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and minimize side reactions. The use of palladium on carbon is preferred for its effectiveness and safety compared to traditional hydrogenation methods.
The molecular structure of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile features:
This structural arrangement contributes to its biological activity and reactivity.
The compound's InChIKey is FYCDMKYKGPHRFW-UHFFFAOYSA-N, which can be used for database searches related to its properties and applications.
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, sodium borohydride and lithium aluminum hydride are commonly employed as reducing agents in laboratory settings.
The mechanism of action for 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile primarily revolves around its role as an intermediate in synthesizing Gefitinib. In this context:
Research indicates that compounds like Gefitinib exhibit antitumor activity by inhibiting EGFR signaling pathways, thereby blocking cancer cell proliferation.
These properties suggest that the compound is stable under standard laboratory conditions but should be stored in a dry environment at room temperature to maintain integrity.
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile serves multiple scientific purposes:
The synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9) employs isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the primary starting material. A well-optimized four-step route achieves an overall yield of 60–65%:
Table 1: Key Intermediates in the Synthesis Pathway
Step | Intermediate | CAS Number | Yield (%) |
---|---|---|---|
1 | 3-Hydroxy-4-methoxybenzonitrile | 39533-77-0 | 92 |
2 | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 675126-26-8 | 98 |
3 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 675126-28-0 | 84 |
4 | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 675126-27-9 | 84 |
Regioselective nitration is critical for introducing the nitro group at C5. The electron-rich aromatic ring (activated by methoxy and ether substituents) requires controlled conditions to avoid over-nitration or byproducts. The optimized HNO₃/H₂SO₄ mixture at 0–5°C achieves >95% regioselectivity. Solvent alternatives (e.g., acetic acid) reduce regioselectivity to 80–85% due to reduced electrophilic strength [4] [6].
Reduction challenges include:
The O-alkylation step couples the morpholine-propyl chain to the benzonitrile core. Critical parameters include:
Table 2: Alkylation Optimization Parameters
Parameter | Optimal Condition | Suboptimal Condition | Yield Impact |
---|---|---|---|
Base | K₂CO₃ | NaOH | ↓ 15–20% (due to N-alkylation) |
Solvent | DMF | Acetonitrile | ↓ 10–12% (solubility issues) |
Temperature | 80°C | 60°C | ↓ 8–10% (slower kinetics) |
Morpholine Reagent | 1.1 eq | 1.0 eq | ↓ 13% (incomplete conversion) |
The transformation of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to the 2-amino derivative proceeds via a Dimroth rearrangement rather than a direct reduction. This reaction involves:
Sodium dithionite is the preferred reductant for industrial-scale synthesis due to:
Table 3: Comparative Reduction Methods
Reduction Method | Conditions | Yield (%) | Key Impurities |
---|---|---|---|
Sodium Dithionite | 50°C, H₂O/EtOH, 2 h | 84 | None detected |
Catalytic H₂ (Pd/C) | 40 psi, 25°C, MeOH | 70 | 5–8% Benzamide |
Fe/AcOH | Reflux, 4 h | 48 | 15% Dealkylated product |
Zn/NH₄Cl | 65°C, THF/H₂O | 75 | 3% Hydroxylamine |
Catalytic hydrogenation (Pd/C, H₂) remains problematic despite high activity. The nitrile group adsorbs onto palladium, promoting over-reduction to the benzamide (up to 8%). Catalyst poisoning with thiourea reduces this to 2–3% but complicates recycling [6] [9]. For large batches (>100 kg), sodium dithionite offers cost and safety advantages over high-pressure hydrogenation [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: